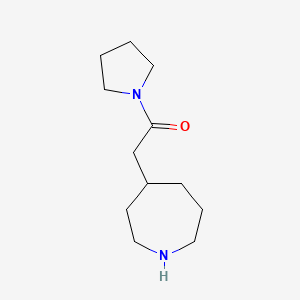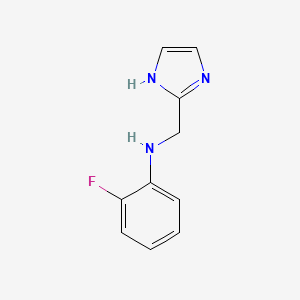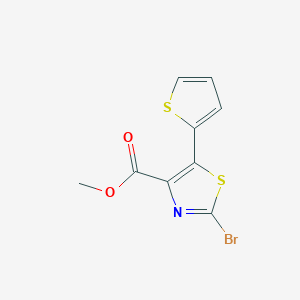
2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorocyclohexyl group, a methyl group, and an oxazole ring. The presence of fluorine atoms in the cyclohexyl ring imparts distinct chemical properties to the compound, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluorocyclohexyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The oxazole ring may also contribute to its biological activity by facilitating interactions with nucleic acids or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid: Shares the difluorocyclohexyl group but differs in the presence of a propanoic acid group instead of the oxazole ring.
2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid: Contains a methoxyacetic acid group instead of the oxazole ring.
Uniqueness
The uniqueness of 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid lies in its combination of the difluorocyclohexyl group and the oxazole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H13F2NO3 |
|---|---|
Poids moléculaire |
245.22 g/mol |
Nom IUPAC |
2-(4,4-difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H13F2NO3/c1-6-8(10(15)16)17-9(14-6)7-2-4-11(12,13)5-3-7/h7H,2-5H2,1H3,(H,15,16) |
Clé InChI |
ZNRWEJXFWBVVQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)C2CCC(CC2)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13242488.png)
![1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13242490.png)
![4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol](/img/structure/B13242494.png)

![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B13242500.png)

![2-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B13242506.png)


![4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile](/img/structure/B13242528.png)
![5-[(Dimethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13242535.png)
